molecular formula C10H8BrNO2 B6256427 (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol CAS No. 934001-94-2

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol

Cat. No.: B6256427
CAS No.: 934001-94-2
M. Wt: 254.08 g/mol
InChI Key: QQXFSHUGDQQNDH-UHFFFAOYSA-N
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Description

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromine atom at the fourth position, a phenyl group at the fifth position, and a hydroxymethyl group at the third position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 4-bromo-2-nitrobenzaldehyde with phenylacetonitrile in the presence of a base, followed by reduction and cyclization to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and purification techniques are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in the precursor can be reduced to an amine, which then undergoes cyclization to form the oxazole ring.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, amines, and thiols.

Scientific Research Applications

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-5-phenyl-1,2-oxazol-3-yl)methanol
  • (4-fluoro-5-phenyl-1,2-oxazol-3-yl)methanol
  • (4-iodo-5-phenyl-1,2-oxazol-3-yl)methanol

Uniqueness

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity The bromine atom can participate in various substitution reactions, allowing for the synthesis of a wide range of derivatives

Properties

CAS No.

934001-94-2

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

(4-bromo-5-phenyl-1,2-oxazol-3-yl)methanol

InChI

InChI=1S/C10H8BrNO2/c11-9-8(6-13)12-14-10(9)7-4-2-1-3-5-7/h1-5,13H,6H2

InChI Key

QQXFSHUGDQQNDH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)CO)Br

Purity

95

Origin of Product

United States

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